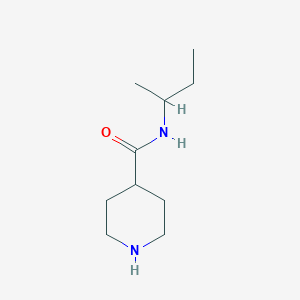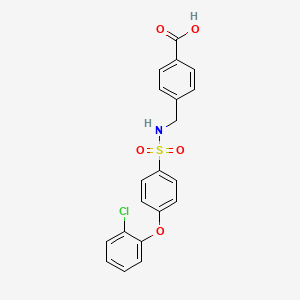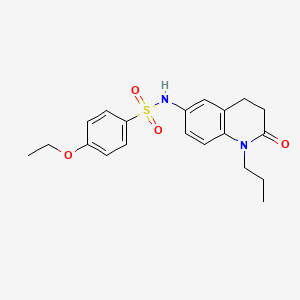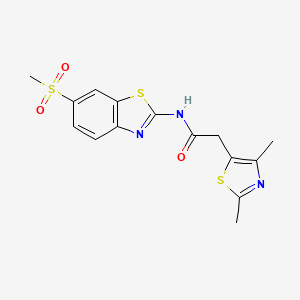![molecular formula C16H12F3N3OS B2711623 2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 866143-17-1](/img/structure/B2711623.png)
2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is a synthetic compound characterized by its unique structure, consisting of a pyrimidine ring, a trifluoromethyl group, and a benzenecarbonitrile moiety. This compound's complex architecture makes it interesting for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile typically involves the following synthetic steps:
Formation of the pyrimidine ring: : This involves the condensation of specific amines with aldehydes or ketones under controlled conditions.
Introduction of the trifluoromethyl group: : This can be achieved using various fluorinating agents in a suitable solvent.
Sulfur substitution:
Final assembly: : Coupling the pyrimidine derivative with benzenecarbonitrile under catalytic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for yield and efficiency. This involves using large-scale reactors, automated control systems for precise reaction conditions, and continuous flow techniques to enhance reaction rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfur or allyl group, leading to sulfoxides or allylic oxidation products.
Reduction: : Reduction can occur at the carbonitrile group, yielding primary amines or aldehydes.
Substitution: : Electrophilic or nucleophilic substitution reactions can be carried out on the pyrimidine ring or the benzenecarbonitrile moiety.
Common Reagents and Conditions
Oxidizing agents: : e.g., hydrogen peroxide, peracids.
Reducing agents: : e.g., lithium aluminum hydride, sodium borohydride.
Substituting agents: : e.g., alkyl halides, sodium hydride.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, aldehydes.
Substitution: : Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile has applications in several fields:
Chemistry: : Used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: : Investigated for its potential biochemical activities, including enzyme inhibition and receptor binding.
Medicine: : Explored for therapeutic properties, such as anti-cancer, anti-inflammatory, and antiviral activities.
Industry: : Utilized in material science for the development of polymers and specialty chemicals.
Mécanisme D'action
Mechanism by Which It Exerts Its Effects
The compound interacts with specific molecular targets, potentially inhibiting enzyme activity or binding to receptors. Its unique structure allows it to form strong interactions with biological macromolecules.
Molecular Targets and Pathways Involved
Enzymes: : Inhibition of key enzymes in metabolic pathways.
Receptors: : Modulation of receptor activity, affecting signal transduction pathways.
Pathways: : Involvement in pathways related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Allyl-6-oxo-4-(trifluoromethyl)-2-pyrimidinethiol: : Similar pyrimidine structure, but lacks the benzenecarbonitrile moiety.
2-(Methylthio)-4-(trifluoromethyl)-6-oxopyrimidine: : Similar sulfur and trifluoromethyl groups, but different substituent patterns.
Uniqueness
2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile stands out due to its combined pyrimidine and benzenecarbonitrile features, offering unique reactivity and biological activity profiles compared to its analogs.
Hope this detailed breakdown gives you a clear insight into this complex compound!
Propriétés
IUPAC Name |
2-[[6-oxo-1-prop-2-enyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c1-2-7-22-14(23)8-13(16(17,18)19)21-15(22)24-10-12-6-4-3-5-11(12)9-20/h2-6,8H,1,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGRJLREGIQKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=CC=CC=C2C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2711540.png)
![N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2711541.png)
![3-{4-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2711542.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2711543.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2711549.png)


![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2711556.png)
![2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2711557.png)
![N'-(1,2-oxazol-3-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2711559.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2711560.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2711562.png)

